2,4,6-Tris(dimethylaminomethyl)phenol

Catalog No.
S589104
CAS No.
90-72-2
M.F
C15H27N3O
M. Wt
265.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6-Tris(dimethylaminomethyl)phenol

CAS Number

90-72-2

Product Name

2,4,6-Tris(dimethylaminomethyl)phenol

IUPAC Name

2,4,6-tris[(dimethylamino)methyl]phenol

Molecular Formula

C15H27N3O

Molecular Weight

265.39 g/mol

InChI

InChI=1S/C15H27N3O/c1-16(2)9-12-7-13(10-17(3)4)15(19)14(8-12)11-18(5)6/h7-8,19H,9-11H2,1-6H3

InChI Key

AHDSRXYHVZECER-UHFFFAOYSA-N

SMILES

CN(C)CC1=CC(=C(C(=C1)CN(C)C)O)CN(C)C

Solubility

In water, 1.64X10+5 mg/L at 25 °C (est)

Synonyms

2,4,6-tris(dimethylaminomethyl)phenol, DMP 30, DMP-30, tri-L-(dimethylaminomethyl)phenol, tris-DMP

Canonical SMILES

CN(C)CC1=CC(=C(C(=C1)CN(C)C)O)CN(C)C

Synthesis of Functional Materials

  • Metal Phthalocyanines: TDMAP acts as a precursor in the synthesis of water-soluble metal phthalocyanines containing twelve dimethylamino groups. These phthalocyanines have potential applications in photodynamic therapy and organic electronics due to their unique properties [1].

Source

[1] Sigma-Aldrich product page for 2,4,6-Tris(dimethylaminomethyl)phenol,

Development of Anion Exchange Membranes (AEMs)

  • Branched/Cross-Linked AEMs: Researchers utilize TDMAP to prepare phenolate anion-based branched/cross-linked anion exchange membranes (AEMs). These AEMs hold promise for applications in fuel cells and other electrochemical devices due to their enhanced ionic conductivity and stability [2].

Source

[2] Not currently available online, but similar research can be found through scientific databases.

Curing Agent in Epoxy Membrane Production

  • Epoxy Curing: TDMAP can function as a curing agent in the production of epoxy membranes. These membranes find use in various separation processes due to their tailored chemical properties [3].

2,4,6-Tris(dimethylaminomethyl)phenol is an aromatic organic compound characterized by the presence of both tertiary amine and phenolic hydroxyl functionalities within a single molecule. Its chemical formula is C₁₅H₂₇N₃O, and it is identified by the CAS Registry Number 90-72-2. This compound is notable for its role as a catalyst in epoxy resin chemistry, where it acts as a homopolymerization catalyst and an accelerator with curing agents. The compound is also recognized for its high functionality, allowing it to complex with transition metals, making it versatile in various applications .

The primary reaction involving 2,4,6-Tris(dimethylaminomethyl)phenol is its synthesis through the Mannich reaction, which combines phenol, formaldehyde, and dimethylamine under specific conditions. This reaction typically occurs at elevated temperatures (between 25 °C and 130 °C) and results in the formation of the tris(dimethylaminomethyl)phenol product while releasing water as a byproduct .

In epoxy resin systems, this compound facilitates the curing process by promoting cross-linking between resin molecules. Its effectiveness as a catalyst has been extensively studied, often serving as a benchmark for evaluating other catalysts .

The synthesis of 2,4,6-Tris(dimethylaminomethyl)phenol typically involves the following steps:

  • Reactants: Combine phenol with formaldehyde and dimethylamine.
  • Conditions: Heat the mixture to temperatures ranging from 25 °C to 130 °C.
  • Reaction Time: Maintain the reaction for approximately 2 hours.
  • Product Isolation: After the reaction, methanol is distilled off from the mixture, and the product is isolated through fractional distillation .

This method emphasizes the importance of controlling temperature and reactant ratios to achieve optimal yields.

2,4,6-Tris(dimethylaminomethyl)phenol has several key applications:

  • Epoxy Resins: It serves as a catalyst and accelerator in epoxy resin formulations used in coatings, adhesives, sealants, composites, and elastomers.
  • Polyurethane Chemistry: The compound can be incorporated into polyurethane systems to enhance properties.
  • Lithium Batteries: It can be grafted onto polyether ether ketones for use in lithium battery applications.
  • Metal Complexation: Due to its high functionality, it can form complexes with transition metals for various industrial processes .

Interaction studies on 2,4,6-Tris(dimethylaminomethyl)phenol primarily focus on its reactivity with other chemical agents. It has been shown to react violently with strong oxidizers and acids. Additionally, its interaction with various epoxy resins has been extensively documented to understand its catalytic effects during curing processes .

Several compounds share structural or functional similarities with 2,4,6-Tris(dimethylaminomethyl)phenol. Below are some notable examples:

Compound NameStructure TypeKey Features
N,N-Dimethylaminomethyl phenolTertiary AmineUsed as a hardener in epoxy formulations
Bis(dimethylaminomethyl)phenolTertiary AmineFunctions similarly but with different reactivity
Tris(2-hydroxyethyl)amineTertiary AmineUsed in similar applications but less reactive
4-(Dimethylamino)-methylphenolTertiary AmineUsed in dye manufacturing

Uniqueness of 2,4,6-Tris(dimethylaminomethyl)phenol

What sets 2,4,6-Tris(dimethylaminomethyl)phenol apart from these compounds is its dual functionality that combines both phenolic and amine characteristics within one molecule. This unique combination enhances its effectiveness as a catalyst in epoxy resin systems compared to other similar compounds that may lack such versatility .

Physical Description

2,4,6-tridimethylaminomethyl phenol appears as an amber to red-brown liquid with an amine odor. Less dense than water. Vapors heavier than air. Corrosive to the eyes, skin, mouth, stomach and throat. Vapors may irritate the eyes and corrode the upper respiratory tract.
Liquid

Color/Form

Clear, light yellow, viscous liquid

XLogP3

1.1

Flash Point

124 °C (255 °F) - closed cup

LogP

log Kow = 0.77 (est)

UNII

2AGN35QF4W

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Vapor Pressure

1.6X10-6 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

90-72-2

Wikipedia

2,4,6-tris((dimethylamino)methyl)phenol

General Manufacturing Information

Adhesive manufacturing
Asphalt paving, roofing, and coating materials manufacturing
Construction
Paint and coating manufacturing
Wholesale and retail trade
Phenol, 2,4,6-tris[(dimethylamino)methyl]-: ACTIVE

Storage Conditions

Storage temperature: 2-8 °C
Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

Occupational contact allergy to the epoxy resin hardener 2-methylpentane-1,5-diamine

Susanne Darr-Foit, Johannes Geier, Peter Elsner, Sibylle Schliemann
PMID: 26763988   DOI: 10.1111/cod.12475

Abstract




Contact allergy to epoxy hardeners

Kristiina Aalto-Korte, Katri Suuronen, Outi Kuuliala, Maj-Len Henriks-Eckerman, Riitta Jolanki
PMID: 24990536   DOI: 10.1111/cod.12280

Abstract

Diglycidylether of bisphenol A resin is the most important sensitizer in epoxy systems, but a minority of patients develop concomitant or solitary contact allergy to epoxy hardeners. At the Finnish Institute of Occupational Health, several in-house test substances of epoxy hardeners have been tested in a special epoxy compound patch test series.
To analyse the frequency and clinical relevance of allergic reactions to different epoxy hardeners.
Test files (January 1991 to March 2013) were screened for contact allergy to different epoxy hardeners, and the clinical records of patients with allergic reactions were analysed for occupation, concomitant allergic reactions, and exposure.
The most commonly positive epoxy hardeners were m-xylylenediamine (n = 24), 2,4,6-tris-(dimethylaminomethyl)phenol (tris-DMP; n = 14), isophorone-diamine (n = 12), and diethylenetriamine (n = 9). Trimethylhexamethylenediamine (n = 7), tetraethylenepentamine (n = 4), and triethylenetetramine (n = 2) elicited some reactions, although most patients were found to have no specific exposure. Allergic reactions to hexamethylenetetramine, dimethylaminopropylamine and ethylenediamine dihydrochloride were not related to epoxy products.
Tris-DMP is an important sensitizer in epoxy hardeners, and should be included in the patch test series of epoxy chemicals.


The combination of high-accelerator epoxy resin and antigen retrieval to obtain more intense immunolabeling on epoxy sections than on LR-white sections for large proteins

S H Brorson
PMID: 9684346   DOI: 10.1016/s0968-4328(98)00010-9

Abstract

The purpose of this study was to examine how antigen retrieval affected the yield of immunogold labeling on epoxy sections based on embedding with different amounts of accelerator. The concentration of accelerator DMP-30 (tri(dimethyl amino methyl) phenol) was varied in the range of 0-8% in the processing of the tissue for epoxy embedding. Immunogold labeling was performed on epoxy sections and LR-White sections of fibrin clots and renal tissue with IgG-deposits, and the antibodies used were anti-fibrinogen anti-IgG and, respectively. For some of the sections antigen retrieval was performed by heating the sections in citrate buffer. In all cases, the yield of immunogold labeling increased following antigen retrieval. The increase (%) in the yield of immunogold labeling as a result of antigen retrieval was larger for epoxy sections than for LR-White sections. The immunolabeling on high-accelerator epoxy sections exposed to antigen retrieval was about 20% more intense than on untreated LR-White sections both for IgG and fibrinogen. In addition to breaking fixations bonds introduced by the chemical fixation, we believe that the antigen retrieval also breaks bonds between the epoxy resin and the embedded tissue. The combination of increased amount of accelerator during tissue processing for epoxy embedding and antigen retrieval by heating in citrate buffer is a potent method for increasing specific immunolabeling on epoxy sections.


Formation of NDMA and halogenated DBPs by chloramination of tertiary amines: the influence of bromide ion

Julien Le Roux, Hervé Gallard, Jean-Philippe Croué
PMID: 22214364   DOI: 10.1021/es203785s

Abstract

The formation of NDMA and other DBPs (including THMs, HANs, and HKs) has been investigated by chloramination of several tertiary amines in the absence and presence of bromide ion. NDMA formation from the most reactive tertiary amines (e.g., dimethylaminomethylfurfuryl alcohol or DMP30) was enhanced in the presence of bromide due to the formation of brominated oxidant species such as bromochloramine (NHBrCl) and the hypothetical UDMH-Br as an intermediate. The formation of NDMA by chloramination of less reactive model compounds was inhibited in the presence of bromide. This can be explained by competitive reactions leading to the production of brominated DBPs (i.e., THMs). In the presence of bromide, the formation of brominated THMs during chloramination can be attributed to the presence of small amounts of HOBr produced by the decomposition of chloramines and bromamines. The results are of particular interest to understand NDMA formation mechanisms, especially during chloramination of wastewaters impacted by anthropogenic tertiary amines and containing bromide ion.


Rotational isomers, spectroscopic (FT-IR, FT-Raman) studies and quantum chemical calculations on 2,4,6-tris(dimethylaminomethyl) phenol

T Karthick, V Balachandran, S Perumal, A Lakshmi
PMID: 23714184   DOI: 10.1016/j.saa.2013.04.095

Abstract

In this work, the spectroscopic characterization of 2,4,6-tris(dimethylaminomethyl) phenol; a novel promoter factor for DNA has been studied primarily. The FT-IR (4000-400 cm(-1)) and FT-Raman (3500-100 cm(-1)) spectra have been recorded on the solid phase of the title molecule. The spectroscopic signature of the title molecule has been found by comparing experimental FT-IR, FT-Raman spectra with the theoretical IR and Raman spectra of the stable isomer geometry at density functional theory (DFT) method with 6-311++G(d,p) basis set. Further, the vibrational assignments were performed on the basis of potential energy distribution (PED). The natural atomic orbital and natural population analysis performed in this study ensures us to know about the delocalization of charge and electron density of atoms within the molecule. Analysis of natural bond orbitals (NBOs) and HOMO-LUMO energy gap of the compound provides information about its chemical stability and intramolecular charge transfer properties. In addition, the reacting electrophilic and nucleophilic sites of the molecule were predicted with the help of molecular electrostatic potential (MEP) surface analysis. Moreover, the intensity of molecular vibrations at different temperatures were examined by applying thermo-chemical analysis. To investigate the solvent effect, the polarizable continuum model was used and the allowed transitions between various HOMO and LUMO levels were found.


Contact allergy to 2,4,6-tris(dimethylaminomethyl)phenol

R Brooke, M H Beck
PMID: 9667451   DOI: 10.1111/j.1600-0536.1998.tb05748.x

Abstract




Occupational allergic contact dermatitis caused by 2,4,6-tris-(dimethylaminomethyl)phenol, and review of sensitizing epoxy resin hardeners

L Kanerva, T Estlander, R Jolanki
PMID: 8970840   DOI: 10.1111/j.1365-4362.1996.tb05050.x

Abstract

Epoxy resin compounds (ERC) include a large number of sensitizing chemicals such as epoxy resins (ER), hardeners (curing agents), and reactive diluents. Allergic contact dermatitis (ACD) caused by ERCS is often occupational.
We report a patient, sensitized to a hardener of a two-component epoxy paint. Three conventional patch test sessions were performed to diagnose the causative chemical. We also review the literature on sensitizing epoxy-resin hardeners.
A 47-year-old nonatopic woman developed dermatitis from a two-component epoxy paint. Patch testing with epoxy resin was negative, but 2,4,6-tris(dimethylaminomethyl)phenol (tris-DMP), used in the paint hardener, induced an allergic patch test reaction. We also review briefly other epoxy hardeners that have caused allergic dermatitis, including: (1) aliphatic polyamines, e.g., ethylenediamine, diethylenetriamine, triethylenetetramine, 3-dimethylaminopropylamine, and trimethylhexamethylenediamine; (2) cycloaliphatic polyamines, e.g., isophoronediamine and 3,3'-dimethyl-4,4-diaminodicyclohexylmethane; (3) aromatic amines, such as 4,4'-diaminodiphenylmethane, m-phenylene diamine, and 1,3-xylylene diamine; (4) dicyanodiamide; (5) triglycidyl isocyanurate, an epoxy compound that may be used as an epoxy-resin hardener; and (6) additives in epoxy accelerators, such as hexavalent chromate.
No one chemical can be used to screen for sensitization to the many different epoxy hardeners. Extensive patch testing may be required to reveal the hardener that has caused the allergy. The hardener, 2,4,6-tris-(dimethylaminomethyl)phenol (tris-DMP), is a new sensitizer. To verify ACD caused by tris-DMP, patch-testing at 1% in petrolatum is suggested.


A new method for the routine spreading of DNA in protein-free conditions

S Bratosin-Guttman
PMID: 1486006   DOI: 10.1016/1047-8477(92)90015-3

Abstract

Electron microscopic studies of DNA are hampered by difficulties encountered with the spreading of DNA under protein-free conditions. The established and currently popular technique of spreading DNA on carbon membranes treated by glow discharge in an atmosphere of pentylamine is limited with regard to its reproducibility and the proper distribution of spread molecules on the surface of the membranes. A new, reliable, and highly reproducible technique using tri-L-(dimethylaminomethyl)phenol (DMP 30), a promotor factor for spreading circular DNA, linear DNA, and DNA-protein complexes, is described in this paper. Monolayers of DMP 30 are formed at the air-water interface by a microdiffusion procedure on droplets. DNA molecules that diffuse on this monolayer can easily be picked up on hydrophobic carbon membranes. This method, which is easy, reproducible, and fast, will facilitate electron microscopic studies of DNA-protein interactions.


The scanning force microscopy of DNA in air and in n-propanol using new spreading agents

A Schaper, J P Starink, T M Jovin
PMID: 7957969   DOI: 10.1016/0014-5793(94)01166-4

Abstract

We present recent advances in DNA specimen preparation technique for scanning force microscopy (SFM) based on spreading on mica in the presence of cationic and non-ionic detergents. Reproducible DNA imaging in air and in n-propanol has been achieved in the presence of the non-ionic detergent 2,4,6-tris(dimethylaminomethyl) phenol (DMP-30) or the cationic detergent cetylpyridinium chloride (CP) in a microdrop containing nanograms of DNA. In an alternative procedure, a microdrop of detergent is applied to the surface just prior to the DNA. Quantitative image analysis yields as the apparent molecular dimensions of the DNA a width of approximately 7 nm and a height of approximately 0.7 nm, and delineates the problems of DNA metrology by SFM.


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